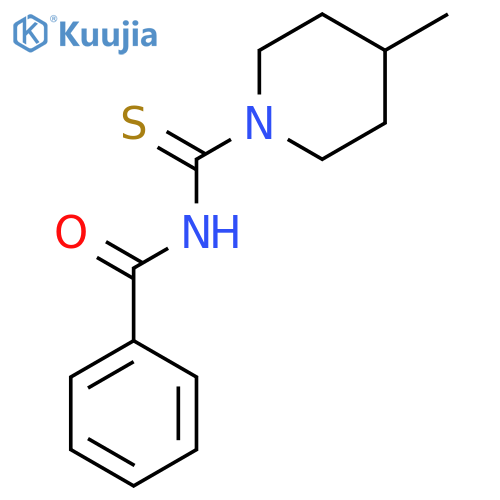

Cas no 66595-46-8 (N-(4-methylpiperidine-1-carbothioyl)benzamide)

N-(4-methylpiperidine-1-carbothioyl)benzamide 化学的及び物理的性質

名前と識別子

-

- BENZAMIDE, N-[(4-METHYL-1-PIPERIDINYL)THIOXOMETHYL]-

- N-(4-methylpiperidine-1-carbothioyl)benzamide

- SR-01000241319

- AKOS002272211

- N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide

- SCHEMBL2153314

- SR-01000241319-1

- SMR000141574

- MLS000534137

- HMS2299K15

- F3004-0468

- CHEMBL1460479

- N-(4-methylpiperidine-1-carbonothioyl)benzamide

- 66595-46-8

- Benzamide, N-[(4-methyl-1-piperidinyl)thioxomethyl]-

-

- インチ: InChI=1S/C14H18N2OS/c1-11-7-9-16(10-8-11)14(18)15-13(17)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3,(H,15,17,18)

- InChIKey: JSIRBFHDCFHBPL-UHFFFAOYSA-N

計算された属性

- 精确分子量: 262.11398438Da

- 同位素质量: 262.11398438Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 2

- 重原子数量: 18

- 回転可能化学結合数: 1

- 複雑さ: 305

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 2.9

- トポロジー分子極性表面積: 64.4Ų

N-(4-methylpiperidine-1-carbothioyl)benzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3004-0468-10μmol |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 10μl |

$69.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-1mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 1mg |

$54.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-2mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 2mg |

$59.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-5μmol |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 5μl |

$63.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-10mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 10mg |

$79.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-4mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 4mg |

$66.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-15mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 15mg |

$89.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-2μmol |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 2μl |

$57.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-20mg |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 20mg |

$99.0 | 2023-04-28 | |

| Life Chemicals | F3004-0468-20μmol |

N-(4-methylpiperidine-1-carbothioyl)benzamide |

66595-46-8 | 90%+ | 20μl |

$79.0 | 2023-04-28 |

N-(4-methylpiperidine-1-carbothioyl)benzamide 関連文献

-

Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388

-

Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834

-

8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

Luis M. Martínez-Prieto,Yannick Coppel,Bruno Chaudret,Lucy Cusinato,Iker del Rosal,Romuald Poteau Nanoscale, 2021,13, 6902-6915

N-(4-methylpiperidine-1-carbothioyl)benzamideに関する追加情報

Introduction to N-(4-methylpiperidine-1-carbothioyl)benzamide (CAS No. 66595-46-8)

N-(4-methylpiperidine-1-carbothioyl)benzamide, a compound with the chemical identifier CAS No. 66595-46-8, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the class of benzamide derivatives, which have been extensively studied for their potential biological activities. The presence of a sulfur-containing moiety in its structure, specifically the thiobenzamide component, makes it an intriguing subject for further research and development.

The molecular structure of N-(4-methylpiperidine-1-carbothioyl)benzamide consists of a benzamide core linked to a piperidine ring substituted with a methyl group at the 4-position. This structural arrangement imparts unique chemical and biological properties to the compound, making it a valuable scaffold for designing novel therapeutic agents. The benzamide moiety is known for its role in various pharmacological actions, including anti-inflammatory, analgesic, and anticancer effects.

In recent years, there has been growing interest in benzamide derivatives due to their demonstrated efficacy in preclinical studies. The incorporation of sulfur atoms into these derivatives has been shown to enhance their binding affinity to biological targets, thereby improving their pharmacological activity. N-(4-methylpiperidine-1-carbothioyl)benzamide is no exception and has been explored in several research studies for its potential therapeutic applications.

One of the most compelling aspects of N-(4-methylpiperidine-1-carbothioyl)benzamide is its interaction with various biological receptors and enzymes. Studies have indicated that this compound can modulate the activity of enzymes involved in pain perception, inflammation, and cell proliferation. These findings suggest that it may have applications in the development of new drugs targeting chronic pain conditions, inflammatory diseases, and even certain types of cancer.

The synthesis of N-(4-methylpiperidine-1-carbothioyl)benzamide involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the formation of the thiobenzamide intermediate, followed by its reaction with 4-methylpiperidine to yield the desired product. This synthetic route underscores the importance of precision and control in pharmaceutical chemistry, ensuring that the final product meets high purity standards suitable for further biological evaluation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-(4-methylpiperidine-1-carbothioyl)benzamide with greater accuracy. Molecular modeling techniques have been employed to simulate its interactions with target proteins, providing insights into its mechanism of action. These computational studies have complemented experimental investigations, leading to a more comprehensive understanding of the compound's pharmacological profile.

The potential applications of N-(4-methylpiperidine-1-carbothioyl)benzamide extend beyond traditional pharmaceutical uses. Researchers are exploring its potential in agrochemicals and materials science, where its unique structural features could contribute to innovative solutions. For instance, its ability to interact with biological systems might be leveraged to develop new pesticides or specialty chemicals that are both effective and environmentally friendly.

In conclusion, N-(4-methylpiperidine-1-carbothioyl)benzamide (CAS No. 66595-46-8) is a multifaceted compound with significant potential in pharmaceutical research and development. Its structural features and demonstrated biological activities make it a valuable candidate for further investigation. As our understanding of its properties continues to grow, so too does the likelihood that it will play a crucial role in the discovery and development of new therapeutic agents.

66595-46-8 (N-(4-methylpiperidine-1-carbothioyl)benzamide) Related Products

- 2229069-56-9(1-methyl-5-(4-methylpyrimidin-5-yl)-1H-pyrazole-4-carboxylic acid)

- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)

- 2171953-34-5(1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-3-methylazetidine-3-carboxylic acid)

- 1269152-20-6(2-{1-(2-aminophenyl)sulfanylcyclopentyl}acetonitrile)

- 1780973-14-9(1H-Isoindol-1-one, 5-bromo-2,3-dihydro-3-methyl-)

- 333778-22-6(<br>2-(4,6-Dimethyl-pyrimidin-2-ylsulfanyl)-N-(2,4,6-trichloro-phenyl)-acetamid e)

- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)

- 1316222-38-4(N-(2-Methyl-6-piperidin-4-ylpyridin-4-yl)pyrimidin-2-amine)

- 143347-15-3(N-(2-propyl)-N-methylpropargylamine hydrochloride)

- 2024300-94-3(methyl 2-sulfobutanoate)